molecular formula C11H18O4 B13386004 6-(1-Hydroxy-pentyl)-4-methoxy-5,6-dihydro-pyran-2-one CAS No. 53448-08-1

6-(1-Hydroxy-pentyl)-4-methoxy-5,6-dihydro-pyran-2-one

Cat. No.: B13386004
CAS No.: 53448-08-1
M. Wt: 214.26 g/mol
InChI Key: YFIMUDXPJZVJJO-UHFFFAOYSA-N
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Description

6-(1-Hydroxy-pentyl)-4-methoxy-5,6-dihydro-pyran-2-one is an organic compound with the molecular formula C12H16O4. This compound is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. The presence of hydroxy and methoxy groups in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxy-pentyl)-4-methoxy-5,6-dihydro-pyran-2-one can be achieved through several methods. One common approach involves the condensation of cyclopentanone and pentanal to produce 2-(1-hydroxy) pentyl cyclopentanone. This intermediate is then reacted with dimethyl malonate and hydrolyzed at 160-180°C, followed by decarboxylation and esterification to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(1-Hydroxy-pentyl)-4-methoxy-5,6-dihydro-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(1-Hydroxy-pentyl)-4-methoxy-5,6-dihydro-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Hydroxy-pentyl)-4-methoxy-5,6-dihydro-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its hydroxy and methoxy groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Hydroxy-pentyl)-4-methoxy-5,6-dihydro-pyran-2-one is unique due to its specific combination of hydroxy and methoxy groups, which confer distinct chemical reactivity and biological properties

Properties

IUPAC Name

2-(1-hydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h7,9-10,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIMUDXPJZVJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1CC(=CC(=O)O1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201466
Record name 5,6-Dihydro-6-(1-hydroxypentyl)-4-methoxy-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53448-08-1
Record name 5,6-Dihydro-6-(1-hydroxypentyl)-4-methoxy-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53448-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-6-(1-hydroxypentyl)-4-methoxy-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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